molecular formula C24H43N B039032 4-Octadecylaniline CAS No. 114235-67-5

4-Octadecylaniline

Cat. No. B039032
M. Wt: 345.6 g/mol
InChI Key: CCRTYBGROAGVGK-UHFFFAOYSA-N
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Description

4-Octadecylaniline is a chemical compound that belongs to the class of organic compounds known as anilines, characterized by the presence of an alkyl group attached to an aniline moiety. While direct studies on 4-Octadecylaniline are scarce, research on related compounds provides insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar compounds often involves bioorthogonal reactions, allowing the introduction of new functionalities into molecules, as seen in the synthesis of novel amino acids for bioorthogonal reactions (Forbes et al., 2016). Such methodologies could be adapted for the synthesis of 4-Octadecylaniline, focusing on the efficient attachment of the octadecyl group to the aniline nitrogen.

Molecular Structure Analysis

The molecular arrangement and polycondensation studies of octadecyl esters provide insights into the structuring and orientation of long-chain alkyl groups in molecular assemblies, as observed in Langmuir-Blodgett films (Liu et al., 1994). Such structural analyses are crucial for understanding the molecular geometry and potential self-assembly properties of 4-Octadecylaniline.

Chemical Reactions and Properties

Research on alkylimino derivatives, including octadecyl variants, showcases the nucleophilic substitution reactions that could be relevant for modifying 4-Octadecylaniline (Flamini et al., 2001). These reactions highlight the compound's reactivity and potential for further chemical modifications.

Physical Properties Analysis

The synthesis and self-assembling properties of alkylated L-phenylalanine-derived organogels provide a foundation for understanding the physical properties of similar alkyl-aniline compounds (Rahman et al., 2008). The behavior of these compounds in various solvents and their ability to form organogels could offer insights into the solubility and phase behavior of 4-Octadecylaniline.

Scientific Research Applications

  • Self-Assembling Properties for Chromatography : 4-Octadecylaniline exhibits self-assembling properties and has been utilized as a packing material in high-performance liquid chromatography. This application leverages its unique molecular structure for effective separation processes in chemical analysis (Rahman, Czaun, Takafuji, & Ihara, 2008).

  • Stimulation of Protein Synthesis : It's been demonstrated that misaminoacylated tRNAPhe, prepared using 4-Octadecylaniline, can stimulate protein synthesis in in vitro translation systems. This finding is significant for understanding and manipulating protein synthesis at a molecular level (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).

  • Molecular Rectifier : 4-Octadecylaniline has been identified as a molecular rectifier due to its asymmetric current-voltage characteristics. This property is attributed to anion-induced reversal of the molecular dipole, making it a valuable compound in the field of molecular electronics (Ashwell & Kelly, 2003).

  • Electrical Conductivity in Langmuir-Blodgett Films : When mixed with stearic acid in Langmuir-Blodgett films, poly(N-octadecylaniline) exhibits increased electrical conductivity after being doped with iodine. This property is crucial for the development of electrically conducting films (Gupta & Singh, 2005).

  • Polycondensation in Monolayers : The polycondensation of octadecyl esters of aromatic amino acids, including compounds related to 4-Octadecylaniline, is significantly accelerated in the presence of Cu(II) ions in monolayers at the air/water interface. This has implications for surface chemistry and molecular assembly (Liu, Nakahara, Shibasaki, & Fukuda, 1994).

  • Molecular Arrangement and Polycondensation : Studies have shown that the molecular arrangement of octadecyl esters of aromatic amino acids in Langmuir-Blodgett films is crucial for polycondensation processes. This finding is important for understanding how functional groups can be concentrated in two-dimensional planes (Liu, Nakahara, Shibasaki, & Fukuda, 1994).

  • Nanoscopic Control in Langmuir Films : Polyelectrolyte templates in Langmuir films can significantly modify the morphology of N-octadecylaniline polymers, enhancing their alignment in the transferred film. This offers nanoscopic control over polymer chain organization, which is a key aspect in materials science (Chandra & Radhakrishnan, 2006).

  • Molecular Shape Recognition : A study on a phenylalanine-based polymer-silica composite, which includes derivatives of 4-Octadecylaniline, demonstrated better planarity selectivity and enhanced linearity selectivity for molecular shape recognition of polycyclic aromatic hydrocarbons. This is a significant contribution to the field of molecular recognition and sensor technology (Czaun, Rahman, Takafuji, & Ihara, 2008).

Safety And Hazards

4-Octadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-octadecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRTYBGROAGVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393672
Record name 4-Octadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octadecylaniline

CAS RN

114235-67-5
Record name 4-Octadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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